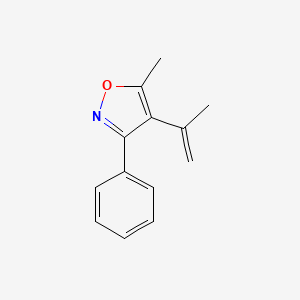

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)-1,2-oxazole

Beschreibung

Eigenschaften

CAS-Nummer |

61728-32-3 |

|---|---|

Molekularformel |

C13H13NO |

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

5-methyl-3-phenyl-4-prop-1-en-2-yl-1,2-oxazole |

InChI |

InChI=1S/C13H13NO/c1-9(2)12-10(3)15-14-13(12)11-7-5-4-6-8-11/h4-8H,1H2,2-3H3 |

InChI-Schlüssel |

CYXBMDHBJSIWRP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroxylamine-Mediated Cyclization of α,β-Unsaturated Ketones

A key method involves reacting a suitable α,β-unsaturated ketone with hydroxylamine or hydroxylamine hydrochloride in the presence of a base to form an isoxazoline intermediate, which can be dehydrated to the isoxazole.

- Starting Material: 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one or similar α,β-unsaturated ketones.

- Reagents: Hydroxylamine (NH2OH), optionally with a base such as triethylamine or other carboxylate bases.

- Conditions: The reaction is typically carried out at ambient to moderate temperatures (20–60°C) for several hours to ensure complete cyclization.

- Mechanism: Hydroxylamine attacks the β-carbon of the α,β-unsaturated ketone, forming an isoxazoline ring intermediate. Subsequent elimination of water (dehydration) leads to the aromatic isoxazole ring.

This method is supported by patent WO2005123701A1, which describes the preparation of related isoxazole derivatives, including 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol intermediates and their conversion to isoxazoles.

Use of Bases and Solvents

- Bases: Carboxylate bases (e.g., acetate), hydroxides, aromatic amines (e.g., pyridine), and aliphatic amines (e.g., triethylamine) are used to facilitate the cyclization and dehydration steps.

- Solvents: Common solvents include dichloromethane, 1,2-dichloroethane, and other inert organic solvents that dissolve both reactants and allow controlled reaction temperatures.

- Temperature: Reactions are typically conducted between 20°C and 60°C, with agitation times ranging from 8 to 36 hours depending on the scale and specific reagents.

Solid-Phase and Resin-Based Synthesis

A more advanced method involves solid-phase synthesis using thiophenol resin coupled with unsaturated acids, followed by reaction with halo oximes and bases such as N-methylmorpholine (NMM) or DBU. This method allows for efficient purification and high-throughput synthesis of isoxazole derivatives.

- Procedure: The resin is swelled in DMF, reacted with halo oximes and base, then heated and agitated for 12–72 hours.

- Purification: The product is cleaved from the resin using amines in pyridine, followed by filtration and washing steps.

- Advantages: This method is suitable for combinatorial synthesis and rapid generation of isoxazole libraries.

Intramolecular Nitrile Oxide Cycloaddition (INOC)

Another synthetic route involves the intramolecular nitrile oxide cycloaddition reaction, which can be used to prepare isoxazoles annulated to other heterocycles. This method involves:

- Preparation of aldoximes from pyrazole derivatives.

- Generation of nitrile oxides in situ.

- Cycloaddition to form the isoxazole ring.

- This method is more specialized and used for complex fused ring systems but demonstrates the versatility of isoxazole synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Notes |

|---|---|---|---|

| Hydroxylamine cyclization | α,β-unsaturated ketone, hydroxylamine, base (e.g., triethylamine), 20–60°C, 8–36 h | Straightforward, high yield | Requires dehydration step to isoxazole |

| Solid-phase synthesis | Thiophenol resin, halo oximes, NMM or DBU, DMF, 40–60°C, 12–72 h | High throughput, easy purification | Suitable for library synthesis |

| Intramolecular nitrile oxide cycloaddition (INOC) | Aldoximes, nitrile oxide generation, heating | Useful for fused isoxazole systems | More complex, specialized applications |

Research Findings and Optimization Notes

- The choice of base significantly affects the yield and purity of the isoxazole product. Carboxylate bases with 1–5 carbon atoms, such as acetate, are preferred for mild conditions and good selectivity.

- Reaction times and temperatures must be optimized to balance conversion and minimize side reactions; typical conditions are 20–60°C for 12–36 hours.

- Solid-phase methods allow for automation and parallel synthesis, which is advantageous for medicinal chemistry applications.

- The dehydration step from isoxazoline to isoxazole can be facilitated by heating or by using dehydrating agents, ensuring aromaticity and stability of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of isoxazole oxides.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of halogenated or nitro-substituted isoxazoles.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Materials Science: Isoxazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-phenyl-4-(prop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Properties

Key Observations :

- The propenyl group in the target compound distinguishes it from alkyl-substituted analogs (e.g., A9O) by introducing π-bond conjugation, which may influence electronic properties and reactivity (e.g., Diels-Alder reactions).

- Aryl substituents (e.g., in compound 2b ) significantly increase molecular weight and steric bulk, correlating with enhanced biological activity but reduced solubility.

- Natural isoxazoles like muscimol prioritize polar functional groups (NH₂, OH) for CNS activity, contrasting with the lipophilic substituents of synthetic analogs.

Regioselectivity :

- The target compound’s synthesis likely parallels methods for analogous 1,2-oxazoles, such as cyclization of β-enaminones with hydroxylamine . highlights regioselective formation of 1,2-oxazoles 14 and 15 from chalcones, confirmed via HMBC correlations (e.g., δ −19.6 ppm for N-2' in 14 ).

- Crystal structure data (e.g., bond lengths: C–O = 1.36 Å, C–N = 1.30 Å ) are consistent across derivatives, but bulky substituents (e.g., propenyl) may alter dihedral angles and packing efficiency.

Key Insights :

Crystallographic and Computational Data

Table 4: Crystallographic Parameters

Note: The propenyl group’s steric demand in the target compound may increase dihedral angles compared to less bulky analogs.

Biologische Aktivität

5-Methyl-3-phenyl-4-(prop-1-en-2-yl)-1,2-oxazole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

- Molecular Formula : C13H13NO

- Molecular Weight : 199.25 g/mol

- CAS Number : 61728-32-3

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

This data suggests that the compound could be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using various in vitro models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Case Study: Inhibition of Carrageenan-Induced Paw Edema

In a controlled experiment, rodents treated with this compound exhibited a significant reduction in paw swelling compared to the control group. The results indicated a dose-dependent response, with higher doses leading to greater anti-inflammatory effects.

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed through lipid peroxidation assays. The results demonstrated that it effectively inhibits lipid peroxidation, suggesting its potential as an antioxidant agent.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % Inhibition of Lipid Peroxidation |

|---|---|

| 10 | 45 |

| 25 | 65 |

| 50 | 86 |

The compound showed an average inhibition rate of 86% at higher concentrations, indicating strong antioxidant properties.

The biological activities of this compound are believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as lipoxygenase and cyclooxygenase.

- Scavenging Free Radicals : Its structure allows it to act as a free radical scavenger, effectively neutralizing reactive oxygen species (ROS).

- Modulation of Cytokine Production : It appears to downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-3-phenyl-4-(prop-1-en-2-yl)-1,2-oxazole, and how is regioselectivity achieved?

- Methodological Answer : A regioselective approach involves the cyclocondensation of β-enamino ketoesters with hydroxylamine hydrochloride. The reaction proceeds via nucleophilic attack at the β-carbon, forming the 1,2-oxazole ring. Confirmation of regiochemistry is achieved through ¹H NMR (e.g., singlet at δ 8.46 ppm for the oxazole methine proton) and X-ray crystallography to validate bond lengths and angles (e.g., C-3 at δ 150.2 ppm in 13C NMR ) . Alternative methods include one-pot multicomponent reactions using isocyanides or alkyne precursors, as described for oxazole derivatives .

Q. How is the crystal structure of this compound determined and refined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is followed by structure solution using direct methods (e.g., SHELXD ) and refinement via SHELXL , which incorporates restraints for disordered moieties (e.g., prop-1-en-2-yl groups). Hydrogen bonding networks are analyzed using PLATON for validation, ensuring R-factor convergence below 5%. Example refinement parameters include anisotropic displacement parameters for non-H atoms .

Q. What pharmacological significance does the 1,2-oxazole core impart to this compound?

- Methodological Answer : The 1,2-oxazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability. In vitro assays (e.g., enzyme inhibition or receptor binding) are used to evaluate activity. For instance, methyl substitution at C-5 (as in this compound) may modulate lipophilicity, assessed via logP measurements (HPLC or shake-flask methods) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Hydrogen-bonding patterns are analyzed using graph set analysis (Etter’s formalism). For example, C–H···O/N interactions between the oxazole oxygen and phenyl protons form R₂²(8) motifs, stabilizing the lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., 12% H···H, 25% C···O). These interactions correlate with melting point (DSC) and solubility profiles .

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in the prop-1-en-2-yl substituent?

- Methodological Answer : NOESY/ROESY NMR identifies spatial proximity between the methyl group (δ 1.47 ppm) and the oxazole proton (δ 8.46 ppm), confirming the substituent’s orientation. For chiral centers (e.g., 4S configuration in analogs), VCD (vibrational circular dichroism) or X-ray anomalous dispersion resolves absolute configuration .

Q. How can computational methods predict the compound’s reactivity in substitution reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For instance, the C-4 position (prop-1-en-2-yl) shows high electrophilicity (Fukui indices >0.1), validated experimentally by regioselective functionalization with Grignard reagents .

Q. What strategies mitigate data contradictions in crystallographic refinement (e.g., disorder, twinning)?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN/BASF commands refine twin fractions. Disorder in the prop-1-en-2-yl group is addressed via PART/SUMP restraints. ADDSYM checks for missed symmetry, reducing R1 discrepancies to <0.05. Validation tools like checkCIF flag outliers (e.g., bond angles deviating >3σ) .

Q. How is the compound’s photophysical behavior exploited in materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.